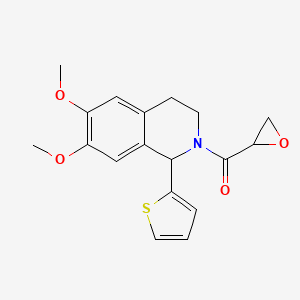

4-((4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

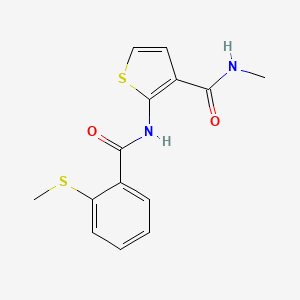

The compound “4-((4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole” is a complex organic molecule that contains several functional groups. It has a piperazine ring, which is a common feature in many pharmaceutical drugs . The molecule also contains a sulfonyl group attached to a dimethylphenyl group, and an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .

Molecular Structure Analysis

The molecular formula of this compound is C18H23N3O2S, and its molecular weight is 345.46 . The exact structure would depend on the specific locations of the functional groups within the molecule.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. The piperazine ring might undergo reactions at the nitrogen atoms, the sulfonyl group could potentially be reduced, and the isoxazole ring might participate in various reactions depending on the conditions .Physical And Chemical Properties Analysis

Detailed physical and chemical properties such as melting point, boiling point, and solubility would require experimental data or specific computational predictions .Scientific Research Applications

Anticancer Research

- Polyfunctional substituted 1,3-thiazoles, including derivatives with piperazine substituents, have demonstrated significant anticancer activity. This was observed in vitro on various cancer cell lines including lung, kidney, CNS, ovarian, prostate, breast cancer, epithelial cancer, leukemia, and melanoma. Key compounds showed effective growth inhibition and cytotoxicity (Kostyantyn Turov, 2020).

Antiproliferative Effects Against Human Cancer Cell Lines

- Synthesized derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one displayed antiproliferative effects against human cancer cell lines. Certain compounds in this series showed promising activity, indicating their potential as anticancer agents (L. Mallesha et al., 2012).

Antimicrobial and Anti-Proliferative Activities

- N-Mannich bases derived from 1,3,4-oxadiazoles, involving 1-substituted piperazines, exhibited notable antimicrobial activities against various bacteria and fungi. Additionally, these compounds showed anti-proliferative activity against multiple cancer cell lines, including prostate, colorectal, hepatocellular, epithelioid, and breast cancer (L. H. Al-Wahaibi et al., 2021).

Histamine H3 Receptor Ligands

- Piperidine derivatives, including those with piperazine structures, have been developed as novel histamine H3 receptor ligands. These compounds have shown good to excellent receptor affinities and may be useful for understanding the binding site on the histamine H3 receptor (M. Amon et al., 2007).

Biological Screening for Antibacterial, Antifungal, and Anthelmintic Activity

- N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide derivatives have been synthesized and screened for various biological activities. Some compounds demonstrated significant antibacterial, antifungal, and anthelmintic activities, indicating their potential in these areas (G. Khan et al., 2019).

Bacterial Biofilm and MurB Inhibitors

- Bis(pyrazole-benzofuran) hybrids with a piperazine linker have shown potent antibacterial efficacies and biofilm inhibition activities. These compounds also demonstrated excellent inhibitory activities against the MurB enzyme, making them significant in the context of bacterial resistance (Ahmed E. M. Mekky, S. Sanad, 2020).

Fungicidal and Herbicidal Activity

- Novel dimethylpyrazole and piperazine-containing (bis)1,2,4-triazole derivatives have shown considerable fungicidal activity against plant fungi and herbicidal activity against certain plants. These findings are significant for agricultural applications (Baolei Wang et al., 2017).

Glutamate Responses in Hippocampal Neurons

- Research on DMSO, which is used as a solvent for various pharmacological agents including alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate, has shown it can inhibit glutamate responses in hippocampal neurons. This has implications for studies involving glutamatergic neurotransmission (Chengbiao Lu, M. Mattson, 2001).

Antitubercular Activity

- Synthesized derivatives of 3-(4-(substitutedsulfonyl)piperazin-1-yl)benzo[d]isoxazole demonstrated notable in vitro activity against Mycobacterium tuberculosis. These compounds are significant in the context of tuberculosis treatment (Kalaga Mahalakshmi Naidu et al., 2014).

Crystal and Molecular Structure Studies

- The crystal and molecular structure of related compounds, such as [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol, have been studied. These studies contribute to the understanding of molecular interactions and potential drug design (S. Naveen et al., 2015).

Antimicrobial Activities

- New 1,2,4-triazole derivatives have demonstrated antimicrobial activities, suggesting their potential use as antimicrobial agents (H. Bektaş et al., 2007).

Multimodal Compound for Major Depressive Disorder

- Compounds like 1-[2-(2,4-Dimethylphenyl-sulfanyl)-phenyl]-piperazine have shown to be effective in the treatment of major depressive disorder, acting as receptor antagonists and serotonin transporter inhibitors (A. Mørk et al., 2012).

Potent Apoptotic Agents

- Synthesized isoxazolines linked via piperazine to benzoisothiazoles have shown potent apoptotic activities in mammalian cancer cells, highlighting their potential as antineoplastic agents (Sathish Byrappa et al., 2017).

Antimicrobial Activity of Carbazole Derivatives

- Novel carbazole derivatives linked with piperazine have been evaluated for their antibacterial, antifungal, and anticancer activities, showing significant activity in certain cases (D. Sharma, Nitin Kumar, D. Pathak, 2014).

Antimicrobial Activities of Piperazine Derivatives

- Synthesized 1-substituted-4-[5-(4-substitutedphenyl)-1,3,4-thiadiazol-2-sulfonyl] piperazine derivatives have shown promising antimicrobial activities (Wu Qi, 2014).

Molecular Interaction with CB1 Cannabinoid Receptor

- The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide has shown potent and selective antagonistic activity for the CB1 cannabinoid receptor (J. Shim et al., 2002).

Antifungal Compound and Solubility Thermodynamics

- A novel antifungal compound of the 1,2,4-triazole class has been synthesized, showing poor solubility in buffer solutions but better solubility in alcohols. This study provides insights into the pharmacological properties of such compounds (T. Volkova, I. Levshin, G. Perlovich, 2020).

Cyclin-Dependent Kinase Inhibitor and Cell Death in Glioma Cell Lines

- Dinaciclib, a cyclin-dependent kinase inhibitor, has shown to promote proteasomal degradation of Mcl-1 and enhance cell death in malignant human glioma cell lines. This could be significant for developing new treatment strategies for glioma (E. Jane et al., 2016).

Antimicrobial Agents Synthesis

- A series of thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. This research contributes to the development of new antimicrobial agents (Divyesh Patel et al., 2012).

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising activity in biological assays, it could be further developed as a drug. Alternatively, if it has unique chemical reactivity, it could be used as a building block in synthetic chemistry .

properties

IUPAC Name |

4-[[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]methyl]-5-methyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3S/c1-13-4-5-17(10-14(13)2)24(21,22)20-8-6-19(7-9-20)12-16-11-18-23-15(16)3/h4-5,10-11H,6-9,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJRGLFYIKRHKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(ON=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxybenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2869095.png)

![Methyl 3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}thiophene-2-carboxylate](/img/structure/B2869096.png)

![2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B2869099.png)

![2-Tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2869111.png)